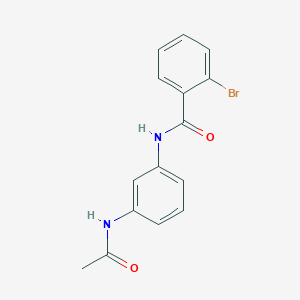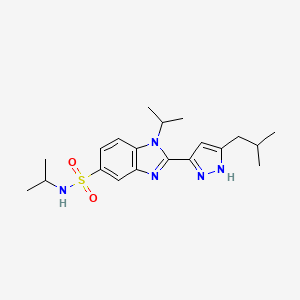
(2-(3-CHLORO-BENZOYLAMINO)-THIAZOL-4-YL)-ACETIC ACID ETHYL ESTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(3-CHLORO-BENZOYLAMINO)-THIAZOL-4-YL)-ACETIC ACID ETHYL ESTER is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazole ring, a benzoyl group, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-CHLORO-BENZOYLAMINO)-THIAZOL-4-YL)-ACETIC ACID ETHYL ESTER typically involves multiple steps. One common method includes the reaction of 3-chlorobenzoyl chloride with thiazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then esterified using ethanol and a catalyst like sulfuric acid to form the final ethyl ester product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(3-CHLORO-BENZOYLAMINO)-THIAZOL-4-YL)-ACETIC ACID ETHYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Applications De Recherche Scientifique
(2-(3-CHLORO-BENZOYLAMINO)-THIAZOL-4-YL)-ACETIC ACID ETHYL ESTER has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-(3-CHLORO-BENZOYLAMINO)-THIAZOL-4-YL)-ACETIC ACID ETHYL ESTER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring and benzoyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (3-chlorobenzoyl)acetate: Similar structure but lacks the thiazole ring.
Benzyl chloroformate: Contains a benzyl group instead of the thiazole ring.
Ethyl benzoate: Lacks the chlorine and thiazole functionalities.
Uniqueness
(2-(3-CHLORO-BENZOYLAMINO)-THIAZOL-4-YL)-ACETIC ACID ETHYL ESTER is unique due to the presence of both a thiazole ring and a benzoyl group, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
ethyl 2-[2-[(3-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-2-20-12(18)7-11-8-21-14(16-11)17-13(19)9-4-3-5-10(15)6-9/h3-6,8H,2,7H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNYNBRUIHOWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194173 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5582189.png)
![2-[({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino]benzoic acid](/img/structure/B5582202.png)
![1-(5-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5582214.png)
![(3S*,4R*)-4-(4-methoxyphenyl)-N,N-dimethyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-pyrrolidinamine](/img/structure/B5582219.png)

![4-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5582229.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5582239.png)
![(1S,5R)-6-(3-methylbut-2-enyl)-3-(7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5582247.png)
![6-{[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE](/img/structure/B5582260.png)
![ethyl 4-({[(3S*,4R*)-3-(acetylamino)-4-propyl-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5582266.png)

![3-[({[2-(1H-1,2,4-triazol-1-yl)-3-pyridinyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5582283.png)
![methyl 3-({[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)azepane-1-carboxylate](/img/structure/B5582292.png)

